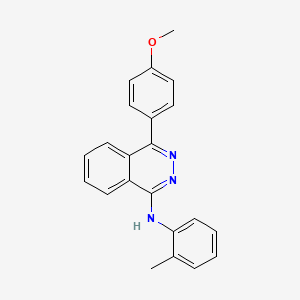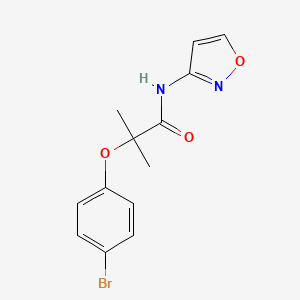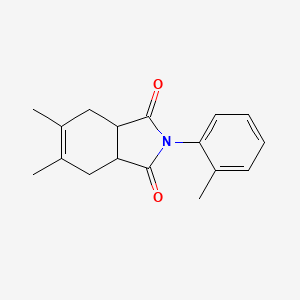![molecular formula C12H18N2O3S B5226375 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5226375.png)
4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide, also known as MPASB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to exhibit various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has been found to have various applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the activity of a specific type of potassium channel, known as the Kv7.2/7.3 channel, which plays a crucial role in regulating neuronal excitability. 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has been used to study the effects of Kv7.2/7.3 channel blockade on neuronal activity, synaptic transmission, and behavior in animal models.
Mecanismo De Acción
4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide binds to the pore region of the Kv7.2/7.3 channel, blocking the flow of potassium ions through the channel. This leads to an increase in neuronal excitability and can have various effects on synaptic transmission and behavior, depending on the specific neuronal circuitry involved.
Biochemical and physiological effects:
In addition to its effects on neuronal excitability, 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has been found to have various other biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in acid-base balance in the body. 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has also been found to inhibit the proliferation of cancer cells in vitro, although the mechanism of this effect is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide in lab experiments is its selectivity for the Kv7.2/7.3 channel, which allows for specific manipulation of neuronal activity. However, 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has also been found to have off-target effects on other potassium channels, which can complicate interpretation of results. Additionally, 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental paradigms.
Direcciones Futuras
There are several potential future directions for research on 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide. One area of interest is the development of more selective Kv7.2/7.3 channel blockers, which could help to further elucidate the role of these channels in neuronal function. Additionally, 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide and other sulfonamide compounds may have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and neuropathic pain. Further research is needed to fully understand the mechanisms underlying the effects of 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide and to explore its potential therapeutic applications.
Métodos De Síntesis
4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide can be synthesized through a multistep process that involves the reaction of 4-methyl-3-nitrobenzoic acid with propylamine, followed by reduction with tin and hydrochloric acid. The resulting amine is then reacted with methylsulfonyl chloride to yield 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide.
Propiedades
IUPAC Name |
4-methyl-3-[methyl(propyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-7-14(3)18(16,17)11-8-10(12(13)15)6-5-9(11)2/h5-6,8H,4,7H2,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQBUVZLYRPAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate](/img/structure/B5226308.png)
![2,6-di-tert-butyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5226316.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5226321.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5226331.png)

![1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5226346.png)
![2-[1-(4-chlorophenyl)cyclobutyl]-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,3,4-oxadiazole](/img/structure/B5226359.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[4-(4-morpholinyl)butyl]-3-isoxazolecarboxamide](/img/structure/B5226377.png)

![5-{3-ethoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226388.png)
![N-(4-nitrophenyl)-2-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5226397.png)

